Diethyl 5-cyclohexyl-2-hydroxybenzene-1,3-dicarboxylate
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Overview
Description
Diethyl 5-cyclohexyl-2-hydroxybenzene-1,3-dicarboxylate is an organic compound with a complex structure that includes a cyclohexyl group, a hydroxy group, and two ester groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-cyclohexyl-2-hydroxybenzene-1,3-dicarboxylate typically involves the esterification of 5-cyclohexyl-2-hydroxybenzene-1,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-cyclohexyl-2-hydroxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products
Oxidation: Formation of 5-cyclohexyl-2-oxo-benzene-1,3-dicarboxylate.
Reduction: Formation of diethyl 5-cyclohexyl-2-hydroxybenzene-1,3-dicarbinol.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Scientific Research Applications
Diethyl 5-cyclohexyl-2-hydroxybenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 5-cyclohexyl-2-hydroxybenzene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding acid and alcohol, which may have biological activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-hydroxybenzene-1,3-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 5-hydroxybenzene-1,3-dicarboxylate: Lacks the cyclohexyl group, making it less hydrophobic.
Diethyl 5-cyclohexylbenzene-1,3-dicarboxylate: Lacks the hydroxy group, affecting its reactivity and interactions.
Uniqueness
Diethyl 5-cyclohexyl-2-hydroxybenzene-1,3-dicarboxylate is unique due to the presence of both a cyclohexyl group and a hydroxy group on the benzene ring, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90253-19-3 |
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Molecular Formula |
C18H24O5 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
diethyl 5-cyclohexyl-2-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H24O5/c1-3-22-17(20)14-10-13(12-8-6-5-7-9-12)11-15(16(14)19)18(21)23-4-2/h10-12,19H,3-9H2,1-2H3 |
InChI Key |
LJOGNZIRPOHPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1O)C(=O)OCC)C2CCCCC2 |
Origin of Product |
United States |
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